

mPEG-SH MW 1000 structure and functional groups

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to mPEG-SH MW 1000

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 Da (mPEG-SH MW 1000), a versatile bifunctional polymer widely utilized in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its structure, properties, and key applications, supplemented with experimental protocols and visual diagrams.

Core Concepts: Structure and Functional Groups

mPEG-SH MW 1000 is a linear polymer composed of a hydrophilic poly(ethylene glycol) (PEG) backbone.[1] One terminus of the polymer chain is capped with a chemically inert methoxy group (-OCH₃), while the other end is functionalized with a reactive thiol group (-SH), also known as a sulfhydryl group.[2] This monofunctional nature allows for precise, directed conjugation to other molecules.[3]

The PEG backbone imparts water solubility and biocompatibility to the molecule, which can reduce immunogenicity and improve the pharmacokinetic profile of conjugated drugs or proteins.[1] The terminal thiol group is a key reactive handle, enabling covalent attachment to a variety of substrates.[2]



Physicochemical Properties

mPEG-SH MW 1000 is typically a white, solid to semi-solid material that is soluble in water and many organic solvents.[1][2] Key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |
|-------------------------------|----------------------------|--------------|
| Average Molecular Weight (MW) | ~1000 Da | [1] |
| Purity | >95% | [1] |
| Polydispersity Index (PDI) | 1.02-1.05 | [4][5] |
| Physical Form | White, solid to semi-solid | [1][2] |
| Solubility | Soluble in water | [1][2] |
| Reactive Functional Group | Thiol (-SH) | [1][2] |
| Inert Capping Group | Methoxy (-OCH₃) | [2] |
| Storage Conditions | -20°C, desiccated | [2] |

Key Applications and Experimental Protocols

The unique properties of mPEG-SH MW 1000 make it a valuable tool in various biomedical applications, including drug delivery, protein modification (PEGylation), and surface functionalization of nanoparticles.

Surface Functionalization of Gold Nanoparticles

The high affinity of the thiol group for gold surfaces makes mPEG-SH an ideal ligand for stabilizing and functionalizing gold nanoparticles (AuNPs).[6][7] This process, often referred to as PEGylation of AuNPs, enhances their colloidal stability, reduces non-specific protein adsorption, and improves their biocompatibility for in vivo applications.[6]

This protocol describes the synthesis of citrate-capped AuNPs followed by ligand exchange with mPEG-SH.[8]

Part 1: Synthesis of Citrate-Capped Gold Nanoparticles

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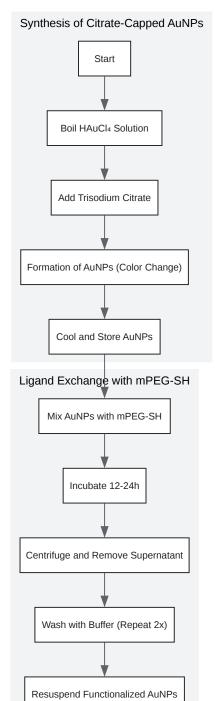


- Preparation: Thoroughly clean all glassware with aqua regia and rinse with ultrapure water.
- Reaction Setup: In a clean Erlenmeyer flask, bring 20 mL of a 1.0 mM hydrogen tetrachloroaurate (HAuCl₄) solution to a vigorous boil on a stirring hotplate.
- Reduction: Rapidly inject 2 mL of a 1% (w/v) trisodium citrate solution into the boiling HAuCl₄ solution while maintaining vigorous stirring.
- Formation: Observe the color change from pale yellow to deep red, which indicates the formation of AuNPs. Continue boiling and stirring for an additional 10-15 minutes.
- Cooling and Storage: Remove the flask from the heat and allow it to cool to room temperature. Store the citrate-capped AuNPs at 4°C.

Part 2: Ligand Exchange with mPEG-SH

- Mixing: In a microcentrifuge tube, mix the prepared citrate-capped AuNP solution with a stock solution of mPEG-SH MW 1000. A molar excess of the mPEG-SH is typically used.
- Incubation: Incubate the mixture at room temperature with gentle stirring for 12-24 hours to facilitate the ligand exchange process.
- Purification: Purify the functionalized AuNPs by centrifugation to remove excess mPEG-SH and displaced citrate ions. The centrifugation speed and duration will depend on the size of the AuNPs.
- Washing: Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or a suitable buffer (e.g., PBS). Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound ligands.
- Final Product: After the final wash, resuspend the mPEG-SH functionalized AuNPs in the desired buffer for storage at 4°C.





Workflow for Gold Nanoparticle Functionalization

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Caption: Workflow for the synthesis and functionalization of gold nanoparticles.



Bioconjugation via Thiol-Maleimide Chemistry

The thiol group of mPEG-SH reacts specifically and efficiently with maleimide groups under mild conditions (pH 7-7.5) to form a stable thioether bond.[9][10] This reaction is widely used for the site-specific PEGylation of proteins and peptides that have been engineered to contain a free cysteine residue.[11]

This protocol provides a general procedure for the conjugation of mPEG-SH to a molecule containing a maleimide group.

Materials:

- mPEG-SH MW 1000
- Maleimide-activated molecule (e.g., protein, peptide, or small molecule)
- Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2, or other thiol-free buffer at pH 7-7.5. Degas the buffer before use.
- Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) if the target molecule has disulfide bonds that need to be reduced to expose free thiols.

Procedure:

- Prepare the Maleimide-Activated Molecule: Dissolve the maleimide-activated molecule in the conjugation buffer.
- Prepare mPEG-SH: Dissolve mPEG-SH MW 1000 in the conjugation buffer to create a stock solution. A 10- to 20-fold molar excess of mPEG-SH over the maleimide-activated molecule is generally recommended to ensure complete conjugation.[9]
- Reaction: Add the mPEG-SH stock solution to the solution of the maleimide-activated molecule.
- Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light if either component is light-sensitive.

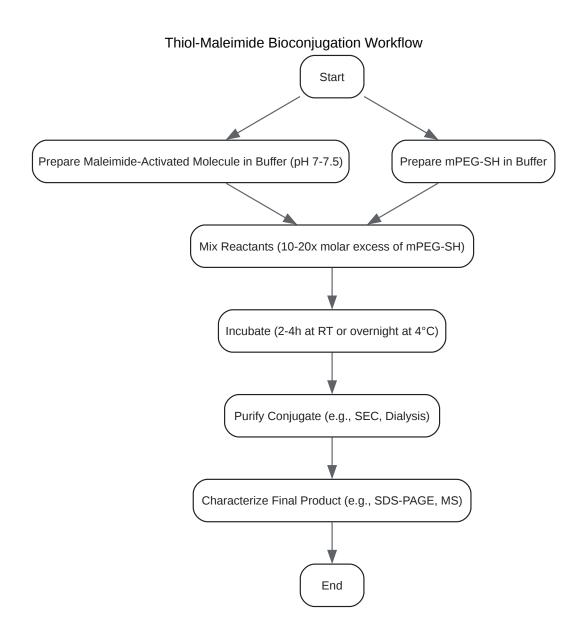
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- Purification: Purify the resulting conjugate to remove unreacted mPEG-SH and other reagents. Common purification methods include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the size of the conjugate.
- Characterization: Characterize the purified conjugate using techniques such as SDS-PAGE,
 mass spectrometry, or HPLC to confirm successful conjugation and assess purity.





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Caption: General workflow for thiol-maleimide bioconjugation.

Chemical Structure and Reaction Mechanism



The structure of mPEG-SH consists of a repeating ethylene glycol unit, a terminal methoxy group, and a terminal thiol group.

Chemical Structure of mPEG-SH MW 1000

CH₃O - (CH₂CH₂O)n - CH₂CH₂ - SH

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Caption: Chemical structure of mPEG-SH.

The thiol group's reactivity is central to its utility. In the case of thiol-maleimide chemistry, the sulfur atom of the thiol group acts as a nucleophile and attacks one of the double-bonded carbons of the maleimide ring in a Michael addition reaction, resulting in a stable thioether linkage.

In conclusion, mPEG-SH MW 1000 is a highly valuable tool for researchers in drug development and biotechnology. Its well-defined structure, biocompatibility, and specific reactivity of the terminal thiol group enable a wide range of applications, from creating long-circulating drug carriers to developing sensitive diagnostic agents. The protocols provided herein offer a starting point for the practical application of this versatile polymer.

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- To cite this document: BenchChem. [mPEG-SH MW 1000 structure and functional groups].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545947#mpeg-sh-mw-1000-structure-and-functional-groups]

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